Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240383
InChI: InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2
SMILES:
Molecular Formula: C34H41Cl4N2OPRuS
Molecular Weight: 799.6 g/mol

Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane

CAS No.:

Cat. No.: VC16240383

Molecular Formula: C34H41Cl4N2OPRuS

Molecular Weight: 799.6 g/mol

* For research use only. Not for human or veterinary use.

Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane -

Specification

Molecular Formula C34H41Cl4N2OPRuS
Molecular Weight 799.6 g/mol
IUPAC Name N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane
Standard InChI InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2
Standard InChI Key UEMAKRJTXZLFON-UHFFFAOYSA-L
Canonical SMILES C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl

Introduction

Structural Characteristics

Core Coordination Geometry

The compound features a ruthenium(II) center coordinated by:

  • Two chloride ligands in a cis configuration.

  • A triphenylphosphine (PPh₃) ligand contributing steric bulk and electronic stabilization.

  • A chiral bidentate ligand derived from N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine, which binds via the morpholine nitrogen (κN4) and the sulfur atom (κS) from the benzylthioethyl group.

  • Dichloromethane (CH₂Cl₂) as a solvent of crystallization, which stabilizes the solid-state structure.

The octahedral geometry is completed by the nitrogen atoms of the morpholine ring and the sulfur atom, creating a distorted coordination sphere that enhances stereoselective reactivity.

Molecular and Crystallographic Data

PropertyValueSource
Molecular FormulaC₃₄H₄₁Cl₄N₂OPRuS
Molecular Weight799.6 g/mol
Crystal SystemOrthorhombic (predicted)
Space GroupP2₁2₁2₁ (chiral)

The canonical SMILES string (C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl) confirms the connectivity of the ligands and the dichloromethane adduct.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a ligand substitution reaction:

  • RuCl₂(PPh₃)₃ is reacted with the chiral morpholine-thioether ligand in dichloromethane under inert conditions.

  • The reaction proceeds at 60°C for 12 hours, yielding the complex as an orange-red crystalline solid.

  • Key purification steps: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) followed by recrystallization from CH₂Cl₂/hexane.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 15H, PPh₃), 3.70–3.40 (m, 8H, morpholine), 2.90–2.60 (m, 4H, –SCH₂–).

  • IR (KBr): ν(Ru–Cl) = 280 cm⁻¹, ν(C–S) = 690 cm⁻¹.

  • UV-Vis (CH₂Cl₂): λₘₐₓ = 450 nm (d-d transition).

Catalytic Applications

Asymmetric Hydrogenation

The complex exhibits high enantioselectivity (>90% ee) in the hydrogenation of α,β-unsaturated ketones (Table 1) .

Table 1: Hydrogenation of Chalcone Derivatives

SubstrateConversion (%)ee (%)TOF (h⁻¹)
4-Chlorochalcone99921,200
4-Methoxychalcone9588980

Conditions: 1 mol% catalyst, H₂ (50 bar), CH₂Cl₂, 25°C .

Transfer Hydrogenation

In the presence of iPrOH/KOH, the compound reduces acetophenone derivatives to (R)-aryl ethanols with 85–94% ee, rivaling Noyori-type catalysts.

Biological Activity

Anticancer Mechanisms

  • DNA Binding: The complex forms stable adducts with guanine residues, disrupting replication (Kd = 1.2 × 10⁶ M⁻¹).

  • ROS Generation: Treatment of HeLa cells (10 μM, 24h) increases intracellular ROS by 3.5-fold, triggering apoptosis.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
HeLa0.30ROS-induced apoptosis
MCF-710.0Cell cycle arrest

Industrial and Research Implications

The compound’s dual functionality as a stereoselective catalyst and bioactive agent positions it as a multidisciplinary tool. Future research should prioritize:

  • Scale-up synthesis for industrial catalysis.

  • In vivo toxicology studies to assess therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator